Natrium-3-fluorbenzoat

Übersicht

Beschreibung

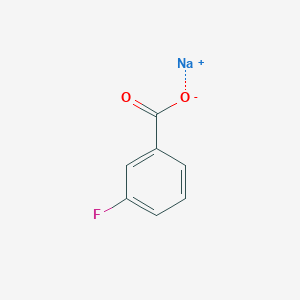

Sodium 3-fluorobenzoate is an organic compound with the molecular formula C₇H₄FNaO₂. It is the sodium salt of 3-fluorobenzoic acid and is commonly used in various chemical and industrial applications. The compound is characterized by the presence of a fluorine atom attached to the benzene ring, which imparts unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Sodium 3-fluorobenzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and material science.

Biology: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving fluorinated substrates.

Medicine: Sodium 3-fluorobenzoate is explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved metabolic stability.

Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

Target of Action

Sodium 3-fluorobenzoate is a fluorinated compound . The primary targets of fluorinated compounds are often enzymes involved in defluorination reactions . These enzymes cleave the carbon-fluorine (C–F) bonds, which have the highest dissociation energy found in organic compounds .

Mode of Action

The mode of action of Sodium 3-fluorobenzoate involves its interaction with these enzymes. The compound undergoes enzymatic defluorination, a process where the C–F bonds are cleaved . This results in changes to the compound’s structure and properties .

Biochemical Pathways

The biochemical pathways affected by Sodium 3-fluorobenzoate involve the defluorination of the compound. One such pathway is the 1,6-dioxygenation of 3-fluorobenzoate, which leads to a readily degradable catecholic metabolite . This pathway is a major one in bacteria growing with 3-fluorobenzoate .

Pharmacokinetics

The strength of the c–f bond can alter bioavailability and metabolic stability drastically .

Result of Action

The result of Sodium 3-fluorobenzoate’s action is the transformation of the compound into different metabolites through defluorination . This can lead to changes in the compound’s properties and potential effects on the organism .

Action Environment

The action of Sodium 3-fluorobenzoate can be influenced by environmental factors. The compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

Sodium 3-fluorobenzoate plays a significant role in biochemical reactions, particularly in the degradation of fluorinated compounds. It interacts with enzymes such as 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase, which catalyze the defluorination of fluorinated compounds . These interactions are crucial for breaking down the C-F bonds, which are known for their high dissociation energy.

Cellular Effects

Sodium 3-fluorobenzoate affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can be metabolized by specific strains of bacteria, leading to the production of metabolites such as 2-fluoromuconate . This interaction can affect cellular metabolism and gene expression related to the degradation pathways of fluorinated compounds.

Molecular Mechanism

At the molecular level, sodium 3-fluorobenzoate exerts its effects through binding interactions with specific enzymes and proteins. The compound undergoes enzymatic defluorination, where enzymes like 4-fluorobenzoate dehalogenase catalyze the removal of the fluorine atom . This process involves the formation of intermediate compounds such as 3-fluorocatechol, which are further metabolized by the cell . These interactions can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 3-fluorobenzoate can change over time. The stability and degradation of the compound are influenced by factors such as temperature and storage conditions . Long-term exposure to sodium 3-fluorobenzoate can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of sodium 3-fluorobenzoate vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, sodium 3-fluorobenzoate can cause adverse effects, including toxicity and changes in cellular function . These threshold effects are important for determining safe dosage levels in experimental settings.

Metabolic Pathways

Sodium 3-fluorobenzoate is involved in specific metabolic pathways, including the degradation of fluorinated aromatic compounds. The compound is metabolized through pathways that involve 1,2-dioxygenation and 1,6-dioxygenation reactions, leading to the formation of intermediates such as 3-fluorocatechol and 2-fluoromuconate . These pathways are crucial for the complete mineralization of sodium 3-fluorobenzoate and its conversion into non-toxic metabolites.

Transport and Distribution

Within cells and tissues, sodium 3-fluorobenzoate is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms . Understanding these transport and distribution pathways is essential for determining the bioavailability and efficacy of sodium 3-fluorobenzoate in biochemical applications.

Subcellular Localization

Sodium 3-fluorobenzoate’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are important for the compound’s role in cellular metabolism and biochemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 3-fluorobenzoate can be synthesized through the neutralization of 3-fluorobenzoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where 3-fluorobenzoic acid is dissolved in water and sodium hydroxide is added gradually. The reaction mixture is stirred at room temperature until the acid is completely neutralized, forming sodium 3-fluorobenzoate and water as by-products.

Industrial Production Methods: In industrial settings, the production of sodium 3-fluorobenzoate follows a similar neutralization process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure complete conversion of 3-fluorobenzoic acid to its sodium salt. The product is then purified through crystallization or other separation techniques to achieve the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde under specific conditions.

Oxidation Reactions: The benzene ring can undergo oxidation to form different aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.

Major Products Formed:

Substitution Reactions: Products include 3-substituted benzoates with various functional groups replacing the fluorine atom.

Reduction Reactions: Products include 3-fluorobenzyl alcohol or 3-fluorobenzaldehyde.

Oxidation Reactions: Products include 3-fluorobenzoquinone or other oxidized aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

Sodium 3-fluorobenzoate can be compared with other fluorinated benzoates, such as:

- Sodium 4-fluorobenzoate

- Sodium 2-fluorobenzoate

- Sodium 3,5-difluorobenzoate

Uniqueness:

- Position of Fluorine: The position of the fluorine atom on the benzene ring (meta position) in sodium 3-fluorobenzoate distinguishes it from other isomers, affecting its reactivity and interaction with other molecules.

- Chemical Properties: The meta-fluorine position imparts unique electronic effects, influencing the compound’s acidity, nucleophilicity, and overall chemical behavior.

Biologische Aktivität

Sodium 3-fluorobenzoate (CAS Number: 499-57-0) is a sodium salt of 3-fluorobenzoic acid, a compound that has garnered attention in various fields of biological and pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₄FO₂Na

- Molecular Weight : 162.1 g/mol

- Density : 1.474 g/cm³

- Melting Point : 122-124 °C

- Solubility : Soluble in water, making it suitable for biological applications.

Sodium 3-fluorobenzoate exhibits several biological activities, primarily attributed to its structural similarities with benzoic acid derivatives. The fluorine substitution can enhance the lipophilicity and modify the interaction of the compound with biological targets.

1. Antimicrobial Activity

Research indicates that sodium 3-fluorobenzoate possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through disruption of bacterial cell membranes and metabolic processes.

- Case Study : A study demonstrated that sodium 3-fluorobenzoate inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5 mM, suggesting potential as a preservative or antimicrobial agent in food and pharmaceutical products .

2. Enzyme Inhibition

Sodium 3-fluorobenzoate has been shown to interact with specific enzymes, impacting metabolic pathways. Its role as an inhibitor of certain dehydrogenases has been documented, which can lead to altered metabolic profiles in treated organisms.

- Research Finding : A study on porcine kidney D-amino acid oxidase revealed that fluorobenzoates can act as competitive inhibitors, affecting the enzyme's activity and altering amino acid metabolism .

Toxicological Profile

While sodium 3-fluorobenzoate is generally recognized as safe for use in laboratory settings, it is classified as an irritant. Safety data sheets recommend precautions such as protective equipment when handling this compound due to potential respiratory and skin irritation risks .

Applications in Research

Sodium 3-fluorobenzoate is utilized in various research applications:

- Biochemical Assays : It serves as a reagent in studies investigating metabolic pathways involving benzoic acid derivatives.

- Drug Development : Its structural properties make it a candidate for prodrug formulations aimed at improving drug delivery mechanisms .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| Sodium 3-Fluorobenzoate | Moderate | Yes | Irritant |

| Sodium Benzoate | Low | No | Low |

| Sodium Chlorobenzoate | High | Yes | Moderate |

Eigenschaften

CAS-Nummer |

499-57-0 |

|---|---|

Molekularformel |

C7H5FNaO2 |

Molekulargewicht |

163.10 g/mol |

IUPAC-Name |

sodium;3-fluorobenzoate |

InChI |

InChI=1S/C7H5FO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10); |

InChI-Schlüssel |

UOCSABLTOZMILU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C(=O)O.[Na] |

Key on ui other cas no. |

499-57-0 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.